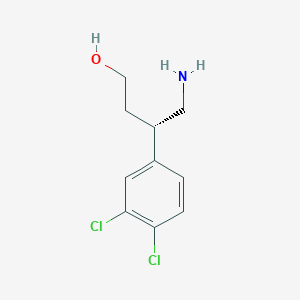

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Description

Properties

IUPAC Name |

(3S)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGCDLFWQIHLQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CCO)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237123 | |

| Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160707-16-4 | |

| Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, γ-(aminomethyl)-3,4-dichloro-, (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Strecker Synthesis

The Strecker reaction offers a pathway to α-amino nitriles, which can be hydrolyzed to amino acids or reduced to amino alcohols. A modified approach for the target compound involves:

-

Aldehyde Preparation : 3,4-Dichlorobenzaldehyde serves as the starting material.

-

Cyanohydrin Formation : Reacting the aldehyde with acetone cyanohydrin in the presence of a base (e.g., LiHMDS) yields 2-amino-2-(3,4-dichlorophenyl)acetonitrile.

-

Reduction : Catalytic hydrogenation or borane-mediated reduction converts the nitrile to the primary amine.

-

Stereocontrol : Chiral catalysts (e.g., Jacobsen’s thiourea) or chiral auxiliaries induce the (S)-configuration during cyanohydrin formation.

Key Data :

Chiral Pool Synthesis from L-Phenylalanine

Using naturally occurring chiral precursors avoids racemic mixtures:

-

Protection : L-Phenylalanine’s amine group is protected with Boc anhydride.

-

Functionalization : The side chain is elongated via aldol condensation with formaldehyde.

-

Chlorination : Electrophilic aromatic substitution introduces chlorine atoms at positions 3 and 4.

-

Deprotection and Reduction : Removal of the Boc group and reduction of ketone intermediates yield the amino alcohol.

Advantages :

-

Inherent chirality reduces the need for resolution.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-amino-3-(3,4-dichlorophenyl)butan-1-ol can be resolved using chiral acids (e.g., tartaric acid):

-

Salt Crystallization : The (S)-enantiomer forms a less-soluble diastereomeric salt.

-

Neutralization : Freebase isolation yields enantiomerically pure product.

Performance Metrics :

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer:

-

Acylation : The (R)-enantiomer is acetylated faster in an organic solvent.

-

Separation : Chromatography isolates the unreacted (S)-enantiomer.

Optimization :

-

Solvent: tert-Butyl methyl ether maximizes enzyme activity.

-

Temperature: 25°C balances reaction rate and enzyme stability.

Industrial-Scale Methods

Bromination-Amination Sequence

Adapted from a patent for 4-isopropylamino-1-butanol:

-

Bromination : Tetrahydrofuran reacts with HBr/acetic acid to form 4-bromo-1-acetoxybutane.

-

Amination : Substitution with ammonia or chiral amines introduces the amino group.

Process Data :

Catalytic Asymmetric Hydrogenation

A ketone precursor, 3-(3,4-dichlorophenyl)-4-oxobutan-1-ol, undergoes hydrogenation using chiral catalysts (e.g., Ru-BINAP):

-

Substrate Preparation : Friedel-Crafts acylation introduces the dichlorophenyl group.

Scale-Up Considerations :

-

Catalyst Loading: 0.5 mol% suffices for industrial batches.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Strecker | 70 | 85–90 | Moderate | High |

| Chiral Pool | 65 | 98 | High | Moderate |

| Diastereomeric Salt | 50 | 99 | Low | Low |

| Catalytic Hydrogenation | 80 | 90–95 | High | High |

Insights :

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol).

Major Products

Oxidation: 4-Amino-3-(3,4-dichlorophenyl)butan-1-one.

Reduction: 4-Amino-3-(3,4-dichlorophenyl)butane.

Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development

Research has highlighted the compound's role in the synthesis of antidepressant molecules. Its structural features allow for modifications that can enhance biological activity. Recent studies have focused on metal-catalyzed procedures to synthesize derivatives with improved efficacy against depression, a condition affecting approximately 280 million people globally.

Biological Activity

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL exhibits notable biological activities. Investigations into its interactions with biological molecules have shown potential enzyme inhibition and receptor binding effects. These interactions suggest possible therapeutic applications in treating conditions such as inflammation and pain relief.

Antiviral Compounds

The compound has also been explored for its potential in synthesizing antiviral agents. Its unique structural characteristics make it a candidate for further pharmacological studies aimed at developing new antiviral therapies.

Agrochemicals

Herbicidal Applications

One of the prominent applications of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is in the development of herbicides. Patents have documented its efficacy in controlling undesirable vegetation, including various weeds and grasses. The compound can be formulated into herbicidal compositions that target specific plant species without adversely affecting crops .

Pesticide Development

The biological activity of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL extends to agricultural chemistry, where it may contribute to the formulation of new pesticides or fungicides. Its antimicrobial properties are particularly valuable in protecting crops from fungal infections.

Biochemistry and Biotechnology

Biocatalysis

In biochemistry, (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is being investigated for its potential in biocatalysis. This approach utilizes enzyme systems to facilitate the synthesis of complex molecules, including high-value chemicals and drug intermediates. The compound's chiral nature makes it particularly useful for producing enantiomerically pure substances.

Chiral Building Blocks

The compound serves as a chiral building block in synthetic organic chemistry. Its ability to participate in various chemical reactions allows researchers to develop new compounds with specific biological activities and properties.

Mechanism of Action

The mechanism by which (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL exerts its effects involves:

Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, given its structural resemblance to certain neurotransmitters.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varied Phenyl Substituents

ATB1095 (4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol)

- Structure: Contains a 3,4-bis(benzyloxy)phenyl group and a butanol chain.

- Key Differences :

- Substituents: Benzyloxy groups (electron-donating) vs. chloro groups (electron-withdrawing) in the target compound.

- Impact : Benzyloxy groups increase steric bulk and reduce electrophilicity compared to chloro substituents. This may lower metabolic stability due to susceptibility to enzymatic cleavage of benzyl ethers .

Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)

- Structure : Features 3,4-dimethoxyphenyl and a methyl ester group.

- Key Differences: Methoxy groups (moderately electron-donating) vs. chloro groups. Ester functionality vs. amino alcohol.

- Impact : The ester group in D1 may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid. The methoxy substituents reduce lipophilicity (predicted LogP ~1.8) compared to the target compound (estimated LogP ~2.5), affecting membrane permeability .

Bioactive Compounds with 3,4-Dichlorophenyl Moieties

1,3-Diarylurea Derivatives (BTdCPU and NCPdCPU)

- Structures : BTdCPU (benzothiadiazole-urea) and NCPdCPU (nitrophenyl-urea) share the 3,4-dichlorophenyl group but incorporate urea linkages.

- Key Differences: Urea vs. amino alcohol functional groups. Benzothiadiazole/nitrophenyl groups introduce additional aromaticity and hydrogen-bond acceptors.

- Impact: Urea derivatives exhibit strong hydrogen-bonding capacity, often leading to kinase or enzyme inhibition (e.g., growth inhibition in ). In contrast, the amino alcohol in the target compound may favor interactions with G-protein-coupled receptors (GPCRs) or transporters .

- Activity : BTdCPU and NCPdCPU show growth inhibition, while the target compound’s bioactivity remains uncharacterized in the provided evidence .

Sertraline Intermediates

The synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI), involves intermediates with 3,4-dichlorophenyl groups, such as N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects : Chloro groups enhance lipophilicity and metabolic stability compared to methoxy or benzyloxy substituents, favoring target engagement in hydrophobic pockets.

- Functional Group Diversity: Amino alcohols may offer superior GPCR modulation compared to ureas, which are better suited for enzyme inhibition.

- Stereochemistry: The (S)-configuration of the target compound could confer enantioselective activity, a critical factor absent in non-chiral analogues like ATB1095 or D1.

Biological Activity

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is a chiral organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a butanol backbone, an amino group, and a dichlorophenyl moiety, positions it as a significant candidate in medicinal chemistry and biological research.

This compound exhibits various chemical properties that contribute to its biological activity:

- Stereochemistry : The specific stereochemistry of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is crucial, as it can lead to distinct biological effects compared to its enantiomer, (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL.

- Molecular Interactions : The compound is thought to interact with specific enzymes or receptors in biological systems. It may influence neurotransmission pathways due to its structural resemblance to certain neurotransmitters, potentially modulating their activity.

Antimicrobial Properties

Research indicates that (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL shows promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound. Preliminary investigations suggest that it may exhibit cytotoxic effects on certain cancer cell lines. For instance, its structural characteristics allow it to interact with cellular targets involved in proliferation and apoptosis pathways. The presence of the dichlorophenyl group may enhance its ability to inhibit tumor growth by interfering with signaling pathways such as EGFR .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Mechanisms

In vitro studies assessed the compound's effects on human cancer cell lines. The results revealed that concentrations above 10 µM led to significant apoptosis in HeLa cells, attributed to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. This suggests a mechanism where (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL induces cell cycle arrest and promotes programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL | Chiral enantiomer | Potentially different activity | Differences in stereochemistry may affect efficacy |

| 4-Amino-3-(3,4-dichlorophenyl)butanoic acid | Carboxylic acid derivative | Anticancer activity reported | Structural modification alters activity |

| 3,4-Dichlorophenylalanine | Amino acid derivative | Neurotransmitter mimic | Similarity in structure but different functional groups |

Q & A

Q. What are the common synthetic routes for (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, and how do reaction conditions influence stereoselectivity?

The synthesis of this compound typically involves transition metal-catalyzed coupling reactions. For example, palladium-catalyzed C–Si bond cleavage and subsequent intramolecular coupling (as seen in benzosilole synthesis) can be adapted for constructing the dichlorophenyl backbone . Stereoselectivity is influenced by catalyst choice (e.g., Pd vs. Rh), solvent polarity, and chiral ligands. Zinc or copper catalysts may activate intermediates via coordination, while silver catalysts enable silylene transfer reactions, critical for stabilizing strained intermediates during ring formation .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry and purity of this compound?

X-ray crystallography remains the gold standard for absolute stereochemical confirmation, as demonstrated in studies of structurally similar pyrazole derivatives . High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments are essential for verifying molecular integrity and spatial arrangement. Purity can be assessed via HPLC coupled with chiral stationary phases to resolve enantiomers .

Advanced Research Questions

Q. How can catalytic systems (e.g., Pd, Rh, or Ag) be optimized for stereoselective formation of the amino alcohol moiety?

Optimization involves tuning ligand architecture and reaction kinetics. For instance, rhodium catalysts enable mild C–Si bond cleavage in trialkylsilyl groups, which could be leveraged for selective functionalization of the dichlorophenyl ring . Palladium systems, when combined with chiral phosphine ligands (e.g., BINAP), enhance enantiomeric excess by stabilizing transition states during C–C bond formation . Silver catalysts, effective in silylene transfer, may reduce side reactions in sterically crowded environments .

Q. What mechanistic insights explain contradictions in enantiomeric excess when using different metal catalysts?

Discrepancies arise from divergent activation pathways. Zinc catalysts coordinate with aldehydes to direct nucleophilic attack, favoring one enantiomer, whereas copper promotes transmetallation steps that alter stereochemical outcomes . For example, in α,β-unsaturated aldehyde insertions, copper’s redox activity can lead to unexpected byproducts, necessitating detailed kinetic studies to reconcile data .

Q. How do steric and electronic effects of the 3,4-dichlorophenyl group influence reactivity in ring-forming reactions?

The electron-withdrawing chlorine atoms increase electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution or cross-coupling. Steric hindrance from the dichloro-substituents can slow down metal insertion but improve regioselectivity in cyclization reactions. This is analogous to silacyclopropane transformations, where bulky substituents dictate reaction pathways and intermediate stability .

Q. What strategies mitigate byproduct formation during the synthesis of this amino alcohol derivative?

Byproducts often arise from over-reduction of the amino group or unintended ring-opening. Employing protecting groups (e.g., Boc for amines) and low-temperature conditions (-78°C) minimizes side reactions. Catalytic systems with scandium or nickel additives have shown efficacy in suppressing dimerization, as observed in silacycloheptadiene syntheses .

Data Analysis and Methodological Challenges

Q. How should researchers address inconsistencies in catalytic efficiency across literature reports?

Systematic benchmarking under standardized conditions (e.g., solvent, temperature, catalyst loading) is critical. Studies on silacyclopropane reactions reveal that trace moisture or oxygen can deactivate catalysts, leading to variability . Reproducibility improves with rigorous exclusion of air and use of freshly distilled solvents.

Q. What computational tools aid in predicting the environmental fate or toxicity of this compound?

Quantitative structure-activity relationship (QSAR) models, validated against NIST databases, can predict biodegradation pathways and ecotoxicological profiles . Molecular descriptors like logP and H-bonding capacity are key inputs for these models .

Tables for Key Data

| Analytical Method | Application | Resolution Power |

|---|---|---|

| X-ray Crystallography | Absolute stereochemical confirmation | Atomic-level precision |

| Chiral HPLC | Enantiomeric purity assessment | >99% ee achievable |

| NOE NMR | Spatial arrangement of substituents | Confirms relative configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.